molecular formula C17H10ClN3O2 B2593786 2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole CAS No. 1081121-01-8

2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B2593786
CAS No.: 1081121-01-8
M. Wt: 323.74
InChI Key: FSPXMLRFDDDHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 7-chlorobenzo[b]oxepin moiety at position 2 and a pyridin-3-yl group at position 3. Chlorine at the 7-position likely improves metabolic stability and binding affinity through steric and electronic effects.

Properties

IUPAC Name

2-(7-chloro-1-benzoxepin-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O2/c18-14-3-4-15-13(9-14)8-11(5-7-22-15)16-20-21-17(23-16)12-2-1-6-19-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPXMLRFDDDHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Cl)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxepin ring: This step involves the cyclization of a suitable precursor to form the benzo[b]oxepin structure.

    Introduction of the chlorophenyl group: Chlorination reactions are employed to introduce the chlorine atom at the desired position on the benzo[b]oxepin ring.

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring.

    Coupling with pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorine atom in the benzo[b]oxepin ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit notable anticancer properties. The specific compound has been investigated for its potential to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the antiproliferative effects of various oxadiazole derivatives on different cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The results indicated that compounds with a pyridine ring structure displayed significant cytotoxicity:

  • Compound 5u showed an IC50 value of 1.4 µM against MCF-7 cells, which is comparable to established drugs like Olaparib (IC50 = 3.2 µM) .
Compound Cell Line IC50 (µM)
5uMCF-71.4
5uMDA-MB-23129.3
OlaparibMCF-73.2
OlaparibMDA-MB-23170.2

Inhibition of PARP1 Activity

Research has demonstrated that certain oxadiazole derivatives can inhibit the catalytic activity of Poly(ADP-ribose) polymerase 1 (PARP1), a target in cancer therapy:

  • In vitro assays showed varying degrees of PARP1 inhibition across different concentrations, indicating the potential for these compounds to be developed as therapeutic agents against cancers reliant on PARP for survival .

Antimicrobial Properties

In addition to their anticancer applications, oxadiazole derivatives have been explored for their antimicrobial activities.

Case Study: Antifungal Activity

A study focused on the antifungal properties of oxadiazole derivatives against plant pathogenic fungi such as E. turcicum and R. solani. The findings suggested:

  • Compounds demonstrated effective antifungal activity with minimal cytotoxic effects on human cells, indicating their potential utility in agricultural settings .

Synthesis and Structural Analysis

The synthesis of 2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves multi-step reactions that incorporate various chemical methodologies.

Synthetic Pathway Overview

The synthesis often includes:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Introduction of the chlorobenzo[b]oxepin and pyridine moieties through nucleophilic substitutions or coupling reactions.

Mechanism of Action

The mechanism of action of 2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease processes.

    Interacting with receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.

    Modulating gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1,3,4-Oxadiazole derivatives are widely studied for diverse biological activities. Below is a comparative analysis of structurally related compounds based on substituent effects and reported activities:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Key Properties/Activities Reference
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Methylsulfonyl (position 2), 4-fluorophenyl (position 5) - Antimicrobial: Reduced chlorophyll degradation in Xoo-infected rice (superior to bismerthiazole).
- Partial restoration of chlorophyll (68-75% of healthy control).
- Moderate solubility due to sulfonyl group.
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 4-Bromophenyl propanone (position 2), 4-chlorophenyl (position 5) - Anti-inflammatory: 59.5% inhibition (vs. 64.3% for indomethacin at 20 mg/kg).
- Higher lipophilicity from bromine/chlorine enhances tissue penetration.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(3-(pyridin-3-yl)phenyl)-1,3,4-oxadiazole (5n) Dihydrodioxin (position 2), pyridin-3-yl (position 5) - Melting point: 138–140°C.
- High yield (95%).
- Potential PARP targeting due to aromatic stacking.
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (118) 4-Chlorobenzylidene (position 2), pyridin-3-yl (position 5) - Cytotoxic: IC50 = 1.1–1.5 µM (comparable to standard drugs).
- Pyridine enhances DNA intercalation.
2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (BPBD) Biphenylyl (position 2), tert-butylphenyl (position 5) - Scintillator material: High radiation stability.
- tert-butyl group improves thermal resistance.

Key Comparative Insights

Antimicrobial Activity :

  • The methylsulfonyl-fluorophenyl derivative () shows moderate antimicrobial effects against Xanthomonas oryzae (Xoo), but the target compound’s 7-chlorobenzo[b]oxepin group may offer enhanced activity due to increased lipophilicity and chloro-mediated enzyme inhibition .

Anti-inflammatory Potential: Bromophenyl-chlorophenyl analogs () achieve ~60% inflammation inhibition. The target compound’s pyridin-3-yl group could improve binding to cyclooxygenase (COX) or nitric oxide synthase (NOS) compared to halogenated phenyl groups .

Cytotoxicity :

  • Pyridin-3-yl-containing compounds (e.g., compound 118 in ) exhibit potent cytotoxicity (IC50 ~1.1 µM). The benzo[b]oxepin moiety in the target compound may further enhance apoptosis induction via mitochondrial targeting .

Physicochemical Properties :

  • Substituents significantly influence melting points and solubility. For example, dihydrodioxin derivatives (e.g., 5n) have high melting points (>130°C), suggesting crystalline stability, while tert-butyl groups (e.g., BPBD) improve thermal resistance in materials science applications .

Table 2: Substituent Effects on Bioactivity

Substituent Position Functional Group Observed Impact
Position 2 (Oxadiazole) 7-Chlorobenzo[b]oxepin - Increased lipophilicity and metabolic stability.
- Potential HDAC6 inhibition (analogous to ).
Position 5 (Oxadiazole) Pyridin-3-yl - Enhanced hydrogen bonding and π-stacking.
- Cytotoxicity via kinase inhibition.
Halogenation (Cl, Br) Chlorine/Bromine - Improved binding affinity (steric/electronic effects).- Higher tissue penetration.

Biological Activity

2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a benzo[b]oxepin moiety with a pyridine and an oxadiazole ring, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or modulate signaling pathways that lead to apoptosis.
  • Case Studies : In vitro studies have demonstrated that similar oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.12 to 2.78 µM .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • Research Findings : Oxadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies indicated that similar compounds effectively inhibited S. aureus and E. coli compared to standard antibiotics like gentamicin .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other halogenated oxadiazoles:

Compound NameStructural FeaturesBiological ActivityIC50 Values (µM)
This compoundChlorine substitutionAnticancer, AntimicrobialTBD
2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazoleBromine substitutionAnticancer~0.48 (MCF-7)
2-(7-Fluorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazoleFluorine substitutionAnticancerTBD

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Targeting enzymes critical for cell survival and proliferation.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways related to growth and apoptosis.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic protons (δ 7.0–8.5 ppm), oxadiazole ring protons (δ 8.1–8.3 ppm), and substituent integration ratios .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₂ClN₃O₂ requires m/z 356.0564) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (monoclinic system, space group P2₁/c) for absolute configuration .
  • Melting Point Analysis : Ensure consistency with literature (e.g., 190–192°C for similar derivatives) .

What computational methods predict the interaction of this compound with target enzymes?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using GROMACS. Analyze hydrogen bonds between the oxadiazole ring and catalytic residues (e.g., Arg-43 in SDH) .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities (ΔG < −30 kcal/mol suggests strong inhibition) .
  • Pharmacophore Modeling : Identify critical features (e.g., chlorobenzooxepin’s hydrophobic pocket complementarity) using Schrödinger’s Phase .

How does the chlorobenzooxepin moiety influence the compound’s pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity : The chloro substituent increases logP (measured via shake-flask method), enhancing membrane permeability .
  • Metabolic Stability : Evaluate cytochrome P450 (CYP3A4) metabolism using liver microsomes. Halogenation reduces oxidative degradation rates .
  • Toxicity Profiling : Ames test for mutagenicity and zebrafish models for acute toxicity (LD₅₀ > 100 mg/kg indicates low risk) .

How can reaction conditions be optimized to improve synthetic yield?

Basic Research Question

  • Catalyst Screening : Test Lewis acids (e.g., Al₂O₃) to accelerate cyclization. Evidence shows Al₂O₃ increases yields by 15% compared to uncatalyzed reactions .
  • Solvent Selection : Use anhydrous dichloromethane (DCM) or toluene to minimize side reactions.
  • Temperature Control : Maintain reflux at 110°C for 6–8 hours to ensure complete conversion .
  • Workup Protocol : Quench with ice-cold NaHCO₃ to neutralize excess POCl₃, followed by methanol washes to remove impurities .

What bioactivity assays are recommended for evaluating this compound’s potential as a fungicide?

Advanced Research Question

  • In Vitro Antifungal Testing : Follow CLSI guidelines against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. Use agar dilution for MIC determination .
  • In Planta Trials : Apply foliar sprays on infected Arabidopsis and monitor lesion progression over 14 days .
  • Resistance Profiling : Compare efficacy against wild-type and SDH-mutant strains to assess target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.